

Quinazoline-4-Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

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Compound of Interest

Compound Name: 6-Bromoquinazoline-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, quinazoline-4-carboxylic acids and their analogues have garnered significant attention due to their broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of Quinazoline-4-Carboxylic Acid Derivatives

A versatile and widely employed method for the synthesis of the quinazoline-4-carboxylic acid core is the one-pot, three-component condensation reaction. This approach offers high efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic Acid

This protocol outlines a typical procedure for the synthesis of a foundational compound in this class.

Materials:

- Isatin
- Sodium Hydroxide (NaOH)
- Benzaldehyde
- Ammonium Acetate (NH₄OAc)
- Ethanol (EtOH)
- Hydrochloric Acid (HCl)
- Thionyl Chloride (SOCl₂)
- Various alcohols (for esterification)
- Various amines (for amidation)

Procedure:

- **Hydrolysis of Isatin:** Isatin is hydrolyzed in an alkaline medium (e.g., aqueous NaOH) to yield the sodium salt of (2-aminophenyl)glyoxylic acid.
- **One-Pot Condensation:** To a solution of the (2-aminophenyl)glyoxylic acid sodium salt in ethanol, ammonium acetate and benzaldehyde are added. The mixture is stirred under mild conditions. The reaction proceeds through the formation of an aldimine intermediate, followed by cyclization and subsequent air oxidation to form the quinazoline ring.
- **Acidification:** The resulting sodium salt of 2-phenyl-quinazoline-4-carboxylic acid is acidified with aqueous HCl to precipitate the free carboxylic acid. The solid product is then collected

by filtration and washed with water.

- **Synthesis of Ester Derivatives:** The synthesized 2-phenyl-quinazoline-4-carboxylic acid can be esterified by reacting it with various alcohols in the presence of a catalytic amount of sulfuric acid under reflux.
- **Synthesis of Amide Derivatives:** To synthesize amide derivatives, the carboxylic acid is first converted to the more reactive acyl chloride by treatment with thionyl chloride. The resulting 2-phenyl-quinazoline-4-carbonyl chloride is then reacted with a variety of primary or secondary amines to yield the corresponding amides.

Biological Activities and Therapeutic Potential

Quinazoline-4-carboxylic acid derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A primary focus of research on this scaffold has been its application in oncology. These derivatives have been shown to target several key signaling pathways implicated in cancer progression.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Many quinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, a key player in cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of several cancers, including non-small cell lung cancer (NSCLC). These inhibitors typically act as ATP-competitive binders at the kinase domain.

2. Poly(ADP-ribose) Polymerase (PARP-1) Inhibition:

PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. Several quinazoline-4-carboxylic acid derivatives have been identified as potent PARP-1 inhibitors.^{[1][2]}

3. Carbonic Anhydrase (CA) Inhibition:

Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Quinazoline-4-carboxylic acid derivatives have been investigated as inhibitors of these tumor-associated CA isoforms.

Table 1: Anticancer Activity of Selected Quinazoline-4-Carboxylic Acid Derivatives

Compound ID	Target	Cell Line/Enzyme	IC ₅₀ / K _i	Reference
Compound A	EGFR	Mutant T790M/L858R EGFR	0.031 μ M	[3]
Compound B	EGFR	EGFRwt	0.069 μ M	[4]
Compound C	PARP-1	PARP-1 Enzyme	30.38 nM	[1][2]
Compound D	PARP-1	PARP-1 Enzyme	0.94 nM	[5]
Compound E	Carbonic Anhydrase IX	hCA IX	1.6 μ M	[6]
Compound F	Carbonic Anhydrase XII	hCA XII	2.4 nM	[7]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazoline-4-carboxylic acid derivatives have shown promising activity against a range of bacteria and fungi.

1. DNA Gyrase Inhibition:

A key bacterial enzyme, DNA gyrase, is a well-established target for antibiotics. It is essential for DNA replication, transcription, and repair. Certain quinazoline-4-carboxylic acid derivatives have been found to inhibit the supercoiling activity of DNA gyrase.[8]

Table 2: Antimicrobial Activity of Selected Quinazoline-4-Carboxylic Acid Derivatives

Compound ID	Target Organism	MIC (µg/mL)	Reference
Compound G	Staphylococcus aureus	64	[9]
Compound H	Escherichia coli	128	[9]
Compound I	MRSA	4-8	[8]

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Quinazoline-4-carboxylic acid derivatives have been evaluated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC_{50} value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

- **Compound Dilution:** Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism.
- **Inoculation:** Inoculate each well of the microtiter plate with the bacterial suspension.
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
- **MIC Determination:** Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model for evaluating acute inflammation.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability

to reduce this swelling.

Procedure:

- **Animal Acclimatization:** Acclimatize rats to the laboratory conditions for a week.
- **Compound Administration:** Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[10]
- **Induction of Edema:** After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[10]
- **Paw Volume Measurement:** Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
- **Data Analysis:** Calculate the percentage of inhibition of edema for each group compared to the control group.

Enzyme Inhibition Assays

1. PARP-1 Inhibition Assay (Chemiluminescent):

This assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP-1.[14]

Procedure:

- **Plate Coating:** Coat a 96-well plate with histone proteins.
- **Reaction Initiation:** Add PARP-1 enzyme, activated DNA, biotinylated NAD⁺, and the test inhibitor to the wells.
- **Detection:** Add streptavidin-HRP, which binds to the biotinylated histones.
- **Signal Generation:** Add a chemiluminescent HRP substrate and measure the light produced. The reduction in signal indicates PARP-1 inhibition.

2. Carbonic Anhydrase Inhibition Assay (Stopped-Flow):

This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.[\[6\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Procedure:

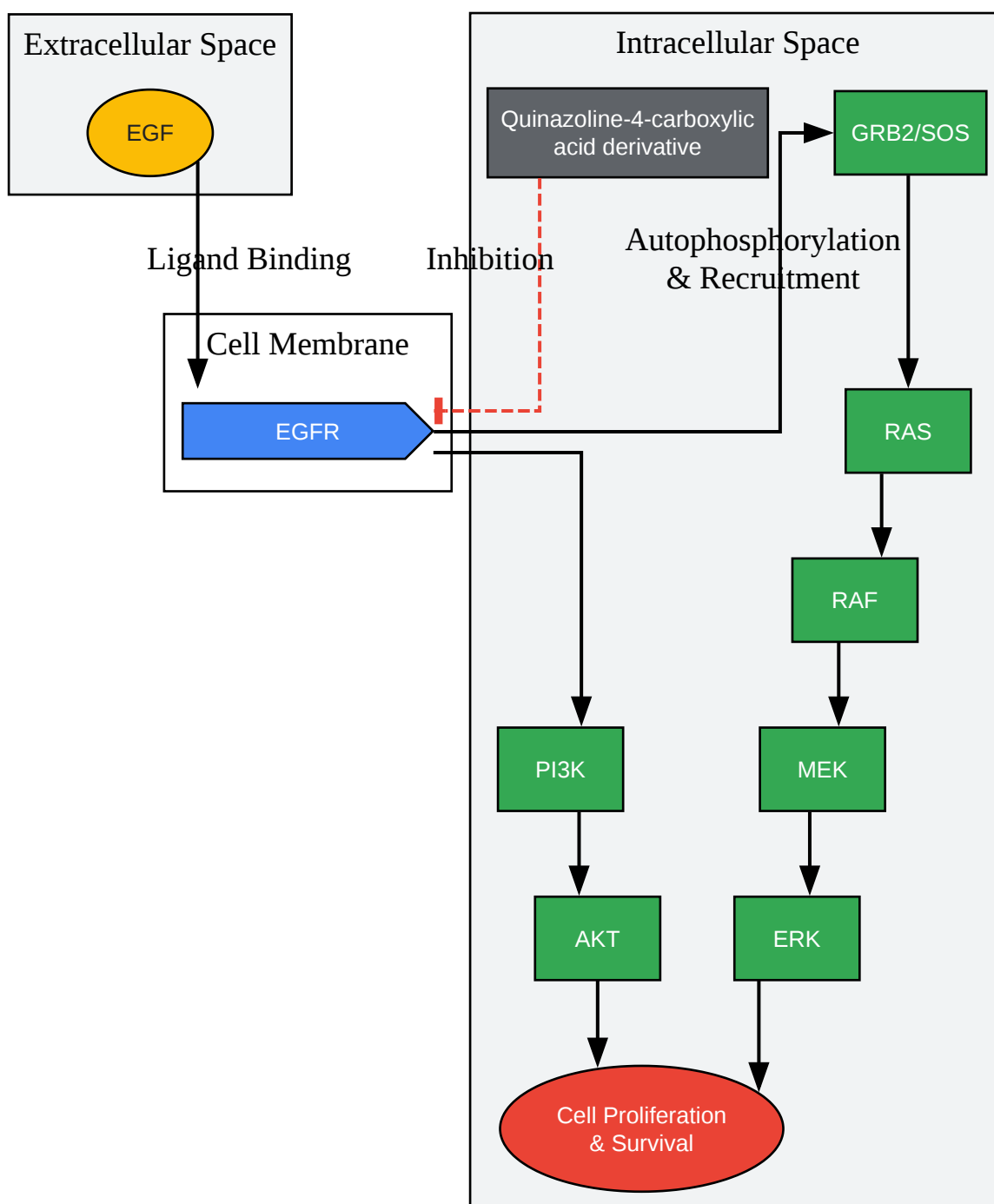
- **Rapid Mixing:** A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer solution containing the enzyme and a pH indicator.
- **pH Change Monitoring:** The rate of pH change, resulting from the hydration of CO₂, is monitored spectrophotometrically or fluorometrically.
- **Inhibition Measurement:** The assay is performed in the presence and absence of the inhibitor to determine the inhibition constant (K_i).

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by quinazoline-4-carboxylic acid derivatives is crucial for rational drug design.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Quinazoline-based inhibitors block this cascade at its inception by preventing ATP from binding to the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.

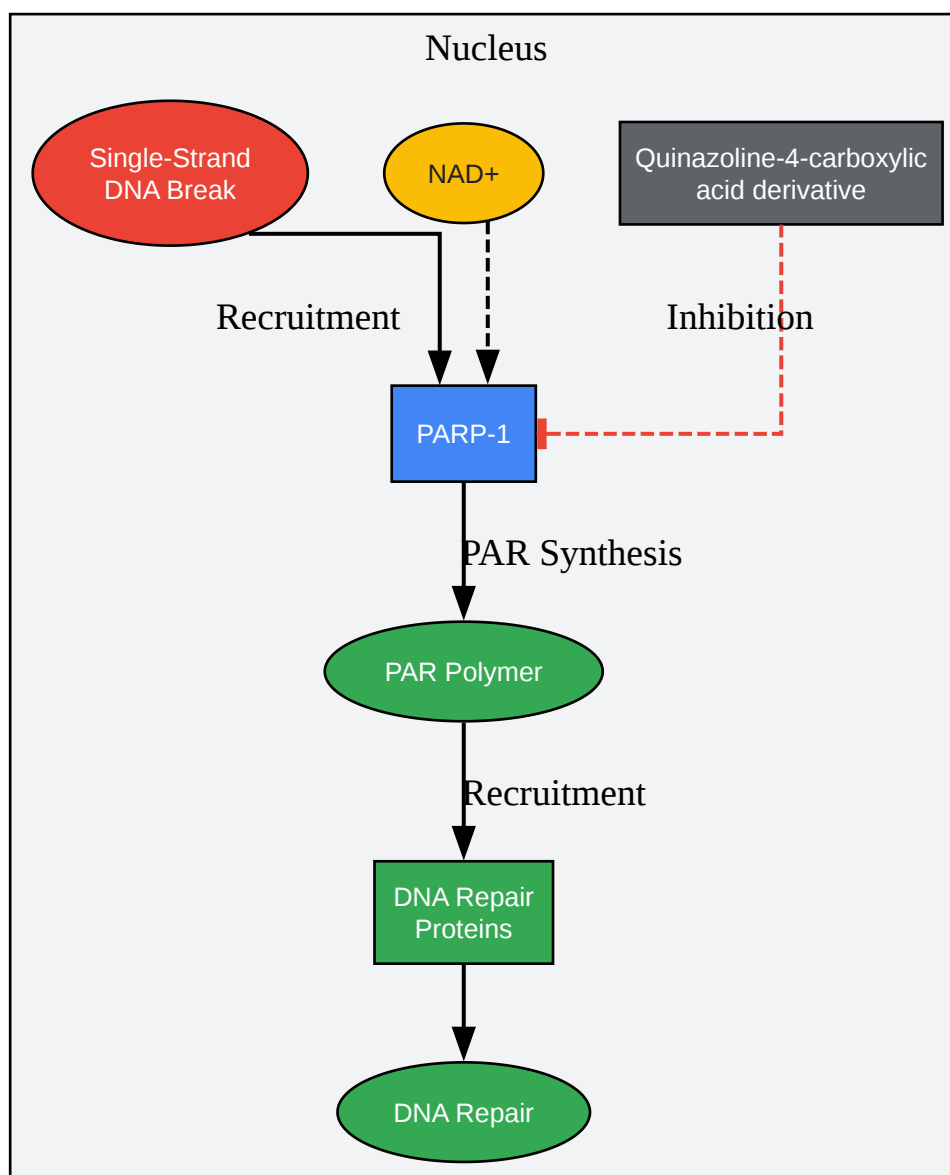


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EGFR signaling pathway and its inhibition.

PARP-1 Signaling in DNA Repair

PARP-1 is a key sensor of single-strand DNA breaks. Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[25][26][27][28][29] PARP inhibitors, including certain quinazoline derivatives, bind to the catalytic domain of PARP-1, preventing the synthesis of PAR and trapping PARP-1 on the DNA. This leads to the accumulation of unrepaired single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication.



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PARP-1 mediated DNA repair and its inhibition.

Conclusion

Quinazoline-4-carboxylic acid derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for a variety of therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, positions this class of compounds as a rich source for the discovery of next-generation therapeutics. This guide provides a foundational resource to aid researchers in the continued exploration and exploitation of the therapeutic potential of quinazoline-4-carboxylic acid derivatives.

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